

JB061 chemical structure and properties

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Compound of Interest

Compound Name: JB061

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In-Depth Technical Guide: JB061

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JB061**, a selective non-muscle myosin II inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

JB061 is a derivative of 4-hydroxycoumarin imine. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of **JB061**

Property	Value	Source
IUPAC Name	3-(1-((3-methoxybenzyl)imino)ethyl)-4-hydroxy-2H-chromen-2-one	-
Molecular Formula	C ₁₉ H ₁₇ NO ₄	[1]
Molecular Weight	323.34 g/mol	[1]
SMILES	<chem>COc1cccc(CN=C(C)c2c(O)c3ccccc3oc2=O)c1</chem>	[1]
Solubility	Soluble in DMSO	[1]
Physical State	Not specified in available resources.	-
Melting Point	Not specified in available resources.	-
Spectroscopic Data	Specific NMR, IR, and MS data for JB061 are not publicly available in the searched resources. General methods for characterization of related compounds include ¹ H NMR, ¹³ C NMR, FT-IR, and mass spectrometry.	[2]

Biological Activity

JB061 is a selective inhibitor of myosin II isoforms, demonstrating greater potency against cardiac and skeletal muscle myosins compared to smooth muscle myosin II.

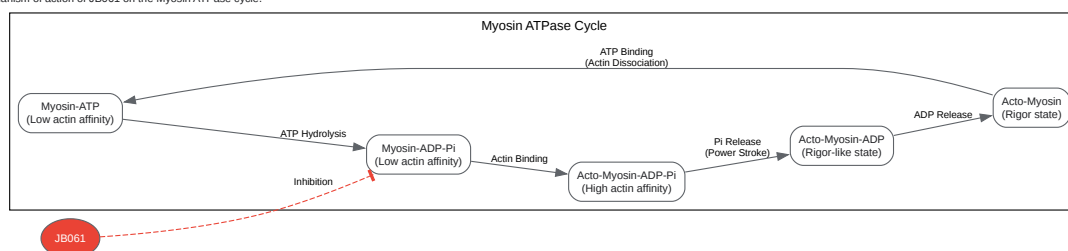
Table 2: Biological Activity of **JB061**

Assay	Target/Cell Line	IC ₅₀	Source
Myosin II ATPase Inhibition	Cardiac muscle myosin	4.4 μ M	[3]
Myosin II ATPase Inhibition	Skeletal muscle myosin	9.1 μ M	[3]
Myosin II ATPase Inhibition	Smooth muscle myosin II	>100 μ M	[3]
Cytotoxicity	COS-7 cells	39 μ M	[3]

Mechanism of Action and Signaling Pathway

JB061 functions as a myosin II inhibitor. Myosin II is a motor protein that plays a crucial role in muscle contraction and various cellular processes, including cell division (cytokinesis). The activity of myosin II is driven by the hydrolysis of ATP in a cyclic process known as the myosin-actin cross-bridge cycle. **JB061** is believed to exert its inhibitory effect by interfering with this cycle. While the precise binding site and mechanism are still under investigation for **JB061** specifically, it is proposed to be similar to other myosin II inhibitors which stabilize the myosin-ADP-Pi intermediate state. This state has a low affinity for actin, thus preventing the power stroke and subsequent force generation.

Figure 1. Proposed mechanism of action of JB061 on the Myosin ATPase cycle.



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Caption: Proposed mechanism of action of **JB061** on the Myosin ATPase cycle.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-hydroxycoumarin imines like **JB061**, based on published literature.

Synthesis of 4-Hydroxycoumarin Imines

The synthesis of **JB061** and related compounds typically involves a condensation reaction between a 3-acyl-4-hydroxycoumarin and a primary amine.

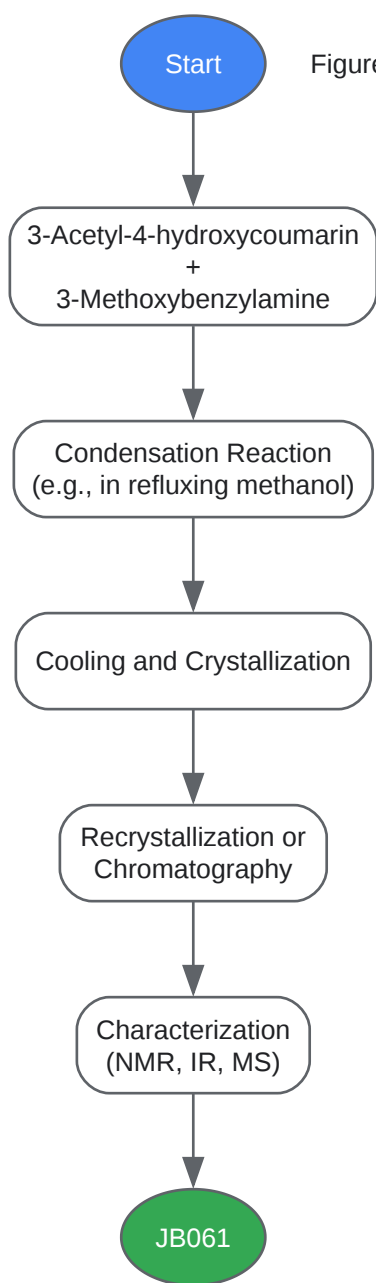


Figure 2. General workflow for the synthesis of JB061.

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Caption: General workflow for the synthesis of **JB061**.

Detailed Methodology:

- Reactant Preparation: Equimolar amounts of 3-acetyl-4-hydroxy-2H-chromen-2-one and the desired primary amine (in this case, 3-methoxybenzylamine) are used.

- Reaction: The reactants are dissolved in a suitable solvent, such as methanol, and the mixture is heated to reflux for a period of 1 to 3 hours.[4]
- Work-up and Isolation: The reaction mixture is then cooled, often in a refrigerator, to induce crystallization of the product. The resulting solid is collected by filtration.
- Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure 4-hydroxycoumarin imine.[5]
- Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2]

Myosin II ATPase Activity Assay

The inhibitory effect of **JB061** on the ATPase activity of different myosin II isoforms is determined using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

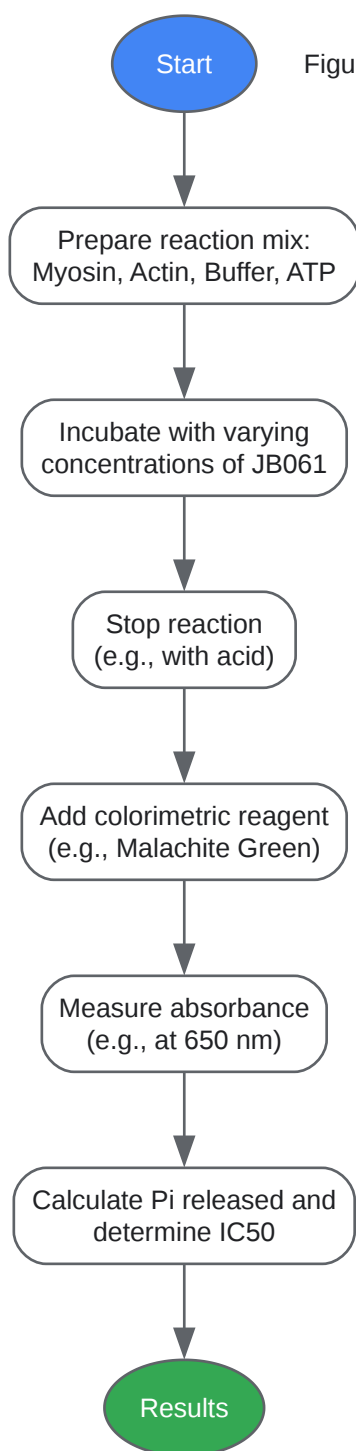


Figure 3. Workflow for the Myosin II ATPase activity assay.

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Caption: Workflow for the Myosin II ATPase activity assay.

Detailed Methodology:

- **Protein Purification:** Myosin II isoforms are purified from relevant tissue sources (e.g., rabbit skeletal muscle, bovine cardiac muscle).[6]
- **Reaction Setup:** The assay is typically performed in a 96-well plate. Each well contains the purified myosin, actin, a suitable buffer, and ATP.
- **Inhibitor Addition:** Varying concentrations of **JB061** (dissolved in DMSO) are added to the wells.
- **Incubation:** The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 32 °C).
- **Reaction Termination and Detection:** The reaction is stopped, and a colorimetric reagent, such as malachite green or a molybdenum blue-based reagent, is added to quantify the amount of free phosphate.[7]
- **Data Analysis:** The absorbance is read using a plate reader, and the amount of phosphate released is calculated from a standard curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokinesis Inhibition Assay

The cytotoxic effect of **JB061** is often assessed by its ability to inhibit cytokinesis, which leads to the formation of multinucleated cells.

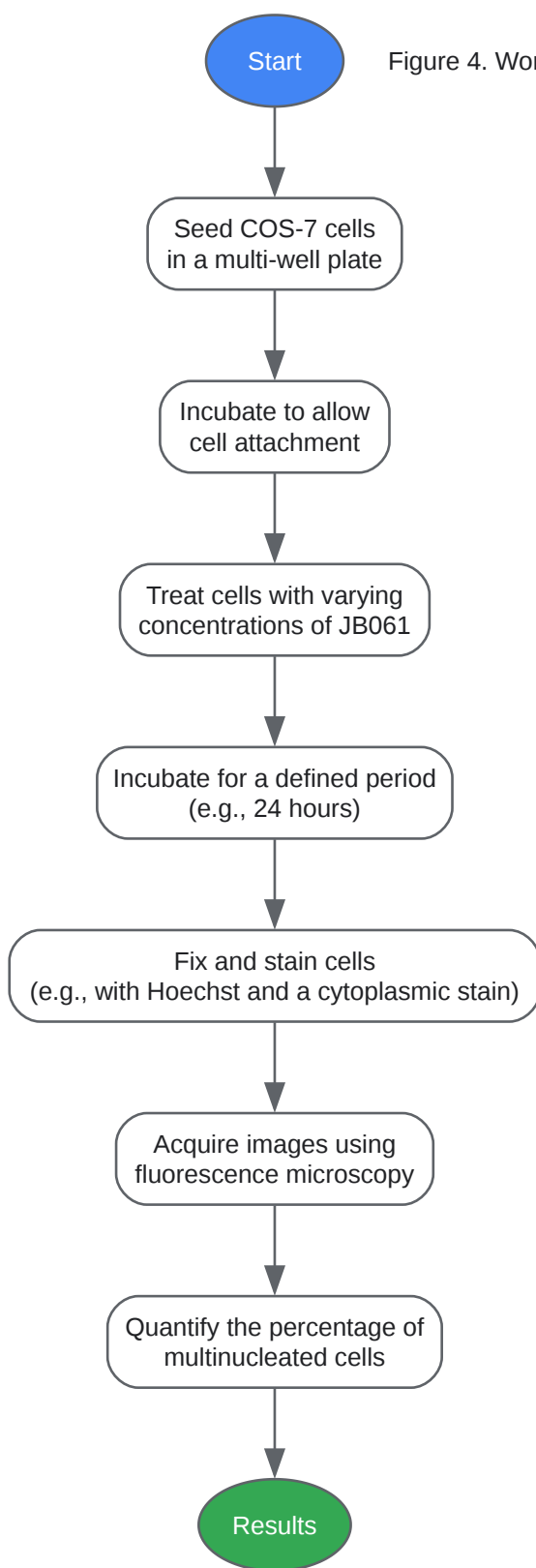


Figure 4. Workflow for the cytokinesis inhibition assay.

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Caption: Workflow for the cytokinesis inhibition assay.

Detailed Methodology:

- Cell Culture: COS-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[1][8]
- Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of **JB061**.
- Incubation: The cells are incubated with the compound for a sufficient duration to allow for cell division (e.g., 24 hours).
- Staining: The cells are then fixed and stained with a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic stain to visualize the cell boundaries and nuclei.[1]
- Imaging and Analysis: The plates are imaged using an automated fluorescence microscope. The number of nuclei per cell is quantified, and the percentage of multinucleated cells is determined for each compound concentration. The IC₅₀ for cytotoxicity is calculated from the dose-response curve.

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